6-methyl-2-{4-[(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyridine-3-carbonitrile
Description
This compound features a pyridine-3-carbonitrile core substituted with a methyl group at position 6 and a piperidin-1-yl group at position 2. The piperidine moiety is further functionalized with a 2-methyl-4-oxo-3,4-dihydroquinazolin-3-ylmethyl group.
Properties
IUPAC Name |
6-methyl-2-[4-[(2-methyl-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O/c1-15-7-8-18(13-23)21(24-15)26-11-9-17(10-12-26)14-27-16(2)25-20-6-4-3-5-19(20)22(27)28/h3-8,17H,9-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZLPCQVKGKEVCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C#N)N2CCC(CC2)CN3C(=NC4=CC=CC=C4C3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole-containing compounds, have been known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities.
Mode of Action
It is known that compounds with similar structures interact with their targets, leading to changes in cellular processes. For instance, some compounds have shown good scavenging potential in antioxidant assays.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Pyridine-3-Carbonitrile Derivatives
(a) 6-[4-(3-Methylphenyl)piperazin-1-yl]pyridine-3-carbonitrile
- Structure : Pyridine-3-carbonitrile with a piperazine group at position 6 and a 3-methylphenyl substituent on the piperazine.
- Key Differences: Replaces the quinazolinone-piperidine moiety with a simpler piperazine-phenyl group. Lower molecular weight (278.35 g/mol vs. ~420 g/mol for the target compound). Lacks the 4-oxo-quinazolinone group, which may reduce binding affinity to enzymes requiring hydrogen-bonding interactions .
(b) 6-(3-Amino-4-methyl-1H-pyrazol-1-yl)pyridine-3-carbonitrile
- Structure: Pyridine-3-carbonitrile substituted with an amino-methylpyrazole at position 4.
- Key Differences: The pyrazole group introduces a planar heterocycle, contrasting with the three-dimensional piperidine-quinazolinone system. Smaller substituent size may enhance solubility but limit interactions with hydrophobic enzyme pockets .
Piperidine-Containing Analogues
(a) 6-(4-Benzylpiperidin-1-yl)pyridazine-3-carboxylic Acid
- Structure : Pyridazine-3-carboxylic acid with a 4-benzylpiperidine group.
- Key Differences :
(b) EP 4 139 296 B1 Patent Compound
- Structure : Features a bicyclo[1.1.1]pentane-carbonitrile linked to a pyridazine-pyrrolidine system.
- Key Differences: Rigid bicyclo structure enhances metabolic stability but complicates synthesis.
Structural and Functional Analysis
Table 1: Comparative Properties of Selected Analogues
| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Notable Features |
|---|---|---|---|---|
| Target Compound | Pyridine-3-carbonitrile | 6-methyl, 2-(quinazolinone-piperidine) | ~420 | Quinazolinone enhances enzyme inhibition |
| 6-[4-(3-Methylphenyl)piperazin-1-yl]pyridine-3-carbonitrile | Pyridine-3-carbonitrile | 6-(piperazine-phenyl) | 278.35 | Simplified structure, lower lipophilicity |
| 6-(3-Amino-4-methyl-1H-pyrazol-1-yl)pyridine-3-carbonitrile | Pyridine-3-carbonitrile | 6-(amino-methylpyrazole) | ~215 | High solubility, limited enzyme targeting |
| EP 4 139 296 B1 Compound | Pyridazine | Bicyclo-carbonitrile, pyrrolidine | ~500 | Rigid scaffold, improved metabolic stability |
Research Implications and Gaps
- Structural Optimization: The quinazolinone-piperidine group offers a unique vector for modifying selectivity and potency compared to simpler analogues.
- Synthetic Challenges : The target compound’s complexity may necessitate advanced techniques like flow chemistry or enzymatic catalysis to improve yields .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
